Home > Products > Inhibitors/Agonists P270 > Fosaprepitant Dimeglumine
Fosaprepitant Dimeglumine - 265121-04-8

Fosaprepitant Dimeglumine

Catalog Number: EVT-268645
CAS Number: 265121-04-8
Molecular Formula: C30H39F7N5O11P
Molecular Weight: 809.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosaprepitant meglumine is a water-soluble prodrug of aprepitant, a selective, high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. [, , , ] It is used in scientific research as a tool to investigate the role of NK1 receptors in various physiological and pathological processes. []

Future Directions
  • Exploring new delivery methods and formulations, such as nanoencapsulation, to enhance its efficacy and target specific tissues could be beneficial. []

Fosaprepitant

  • Compound Description: Fosaprepitant is a substance-P/neurokinin 1 (NK1) receptor antagonist indicated in combination with other antiemetic agents for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC) in adults and pediatric patients 6 months of age and older. [] Fosaprepitant is a prodrug that is rapidly converted to aprepitant, the active metabolite. []
  • Relevance: Fosaprepitant meglumine is a water-soluble meglumine salt form of Fosaprepitant.[2,7,8] It is used in injectable formulations of Fosaprepitant to enhance solubility and facilitate intravenous administration. [, ]

Aprepitant

  • Compound Description: Aprepitant is a selective, high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. [, ] Aprepitant is metabolized by CYP3A4, and to a lesser extent by CYP1A2 and CYP2C19. []
  • Relevance: Aprepitant is the active metabolite of Fosaprepitant meglumine. [, , ] Fosaprepitant meglumine is rapidly converted to Aprepitant in the body, which then exerts the antiemetic effects by blocking the action of substance P at NK1 receptors. []

Fosnetupitant

  • Compound Description: Fosnetupitant is a neurokinin-1 receptor antagonist that was evaluated for preventing highly emetogenic chemotherapy-induced nausea and vomiting. []
  • Relevance: Similar to Fosaprepitant meglumine, Fosnetupitant is a prodrug that is converted to its active form, Netupitant, in the body. [] Both Fosnetupitant and Fosaprepitant meglumine are used in combination with other antiemetics for the prevention of CINV. [] They belong to the same class of medications (neurokinin-1 receptor antagonists) and share a similar mechanism of action. []

Epirubicin

  • Compound Description: Epirubicin is an anthracycline drug used in cancer chemotherapy. []
  • Relevance: The combination of intravenous Proemend® (containing Fosaprepitant meglumine and Tween 80) and chemotherapy with anthracyclines, such as Epirubicin, can cause infusion-site adverse events. [] The study suggests that the combined use of Fosaprepitant meglumine and Epirubicin may lead to synergistic cytotoxicity in human umbilical vein endothelial cells, potentially contributing to these infusion-site reactions. []

Meglumine Antimoniate

  • Compound Description: Meglumine antimoniate (MA) is a pentavalent antimonial drug used to treat leishmaniasis. [, , , , , , ]
  • Relevance: While structurally unrelated to Fosaprepitant meglumine, Meglumine antimoniate is often mentioned in the context of meglumine salts. Meglumine, as a counterion, is used to improve the solubility and stability of various pharmaceutical compounds. [, , , , , , ] Both Fosaprepitant meglumine and Meglumine antimoniate utilize meglumine for this purpose. [, , ]
Source and Classification

Fosaprepitant dimeglumine is classified as a prodrug of aprepitant, which is a selective antagonist of the neurokinin-1 receptor. This compound is utilized to prevent nausea and vomiting associated with chemotherapy and surgery. It is administered intravenously and is known for its efficacy in managing acute and delayed chemotherapy-induced nausea and vomiting (CINV) .

Synthesis Analysis

The synthesis of fosaprepitant dimeglumine involves several key steps:

  1. Preparation of Aprepitant: The synthesis begins with aprepitant as the starting material. Aprepitant undergoes phosphorylation using tetrabenzyl pyrophosphate in anhydrous solvents, leading to the formation of phosphorylated aprepitant .
  2. Intermediate Formation: The process typically includes the generation of intermediates such as dibenzyl esters. These intermediates are then subjected to hydrogenation to remove benzyl groups, yielding a single-benzyl ester intermediate .
  3. Final Conversion: The final step involves salification with meglumine to produce fosaprepitant dimeglumine. This multi-step synthesis is characterized by moderate reaction conditions and high yields, making it suitable for industrial production .

Key Parameters:

  • Temperature Control: Reactions are often conducted at ambient temperatures to enhance yield and purity.
  • Catalysts: Hydrogenation typically employs palladium on carbon as a catalyst.
  • Solvents Used: Anhydrous tetrahydrofuran and methanol are commonly used in the synthesis process .
Molecular Structure Analysis

Fosaprepitant dimeglumine has a complex molecular structure characterized by multiple chiral centers. The compound's molecular formula is C24H38F3N3O7PC_{24}H_{38}F_{3}N_{3}O_{7}P, with a molecular weight of approximately 523.55 g/mol.

Structural Features:

  • Chiral Centers: Fosaprepitant contains several stereocenters that contribute to its pharmacological activity.
  • Functional Groups: The structure includes a phosphoryl group, which is critical for its prodrug activity.
  • 3D Configuration: The spatial arrangement of atoms in fosaprepitant influences its interaction with the neurokinin-1 receptor .
Chemical Reactions Analysis

Fosaprepitant dimeglumine participates in various chemical reactions during its synthesis:

  1. Phosphorylation: Aprepitant reacts with tetrabenzyl pyrophosphate under basic conditions to form phosphorylated derivatives.
  2. Hydrogenation: The removal of benzyl groups occurs through hydrogenation, which simplifies the structure for further modification.
  3. Salification Reaction: The final step involves the reaction with meglumine, resulting in the formation of the active pharmaceutical ingredient .

Reaction Conditions:

  • Base Used: Sodium hexamethyldisilazide serves as a base during the phosphorylation step.
  • Yield Optimization: Techniques like high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and optimize yields .
Mechanism of Action

Fosaprepitant functions as an antagonist at the neurokinin-1 receptor, which plays a crucial role in mediating nausea and vomiting responses. Upon administration, fosaprepitant is converted into aprepitant in vivo, which then binds to neurokinin-1 receptors in the central nervous system.

Mechanistic Insights:

  • Receptor Binding: Aprepitant's affinity for neurokinin-1 receptors prevents substance P from exerting its emetic effects.
  • Pharmacodynamics: The drug effectively reduces both acute and delayed CINV by blocking these receptors .
Physical and Chemical Properties Analysis

Fosaprepitant dimeglumine exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its salt form (dimeglumine).
  • Stability: It is stable under normal storage conditions but should be protected from moisture due to hygroscopic nature.

Relevant Data:

  • Melting Point: The melting point ranges around 254-255 °C.
  • pH Range: Solutions of fosaprepitant dimeglumine exhibit a pH range conducive for intravenous administration .
Applications

Fosaprepitant dimeglumine has several scientific applications:

  1. Clinical Use: Primarily used in oncology settings to prevent nausea and vomiting induced by chemotherapy regimens.
  2. Research Applications: Investigated for potential use in other areas such as postoperative nausea management and treatment of other emetic conditions.
  3. Pharmaceutical Formulations: Its formulation into injectable solutions allows for rapid action compared to oral alternatives .

Properties

CAS Number

265121-04-8

Product Name

Fosaprepitant Dimeglumine

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m10/s1

InChI Key

UGJUJYSRBQWCEK-GGXTVIBHSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Solubility

Soluble in DMSO, in water

Synonyms

MK0517; MK 0517; MK-0517; Fosaprepitant; Fosaprepitant dimeglumine; Emend; Inemend.

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.